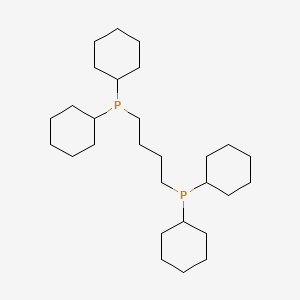

1,4-Bis(dicyclohexylphosphino)butane

Vue d'ensemble

Description

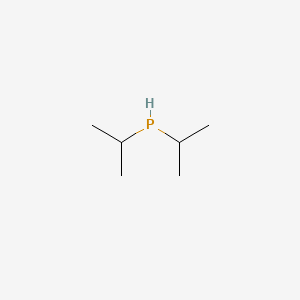

1,4-Bis(dicyclohexylphosphino)butane is a phosphine compound chemical precursor . It has a linear formula of (C6H11)2P(CH2)4P(C6H11)2 and a molecular weight of 450.66 .

Molecular Structure Analysis

The molecular structure of 1,4-Bis(dicyclohexylphosphino)butane is represented by the formula (C6H11)2P(CH2)4P(C6H11)2 .Chemical Reactions Analysis

1,4-Bis(dicyclohexylphosphino)butane is used in various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis

The compound is a white powder with a melting point of 99-104 °C (lit.) . It is stored under inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique

Catalytic Functionalization of C–H Bonds

This compound is used as a chemical precursor in catalytic functionalization of C–H bonds, which is a significant area in modern organic synthesis .

Cross-Coupling Reactions

It serves as a ligand suitable for various cross-coupling reactions, including:

Mécanisme D'action

Target of Action

1,4-Bis(dicyclohexylphosphino)butane is primarily used as a phosphine compound chemical precursor . It is a ligand that targets various metal catalysts in a range of chemical reactions .

Mode of Action

The mode of action of 1,4-Bis(dicyclohexylphosphino)butane involves its interaction with metal catalysts. It binds to these catalysts and enhances their ability to facilitate various chemical reactions .

Biochemical Pathways

1,4-Bis(dicyclohexylphosphino)butane affects several biochemical pathways. It is involved in catalytic functionalization of C–H bonds, which has become a significant research area in modern organic synthesis . This compound plays a crucial role in various catalytic reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

Result of Action

The molecular and cellular effects of 1,4-Bis(dicyclohexylphosphino)butane’s action are primarily observed in the enhanced efficiency and selectivity of the chemical reactions it facilitates . By acting as a ligand for metal catalysts, it enables these catalysts to more effectively facilitate various chemical reactions .

Action Environment

The action, efficacy, and stability of 1,4-Bis(dicyclohexylphosphino)butane are influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the presence of other substances, and the specific metal catalyst used . For example, it is typically stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .

Orientations Futures

Propriétés

IUPAC Name |

dicyclohexyl(4-dicyclohexylphosphanylbutyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H52P2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h25-28H,1-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZGLXFLSFWPMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(CCCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H52P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348220 | |

| Record name | 1,4-Bis(dicyclohexylphosphino)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(dicyclohexylphosphino)butane | |

CAS RN |

65038-36-0 | |

| Record name | 1,4-Bis(dicyclohexylphosphino)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

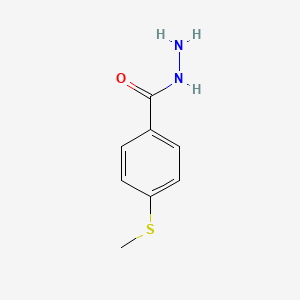

Feasible Synthetic Routes

Q & A

Q1: What makes 1,4-Bis(dicyclohexylphosphino)butane a valuable ligand in catalytic systems?

A1: 1,4-Bis(dicyclohexylphosphino)butane exhibits strong electron-donating properties due to the presence of two phosphorus atoms each bearing two cyclohexyl groups. This characteristic, coupled with its ability to act as a chelating ligand by coordinating to a metal center through both phosphorus atoms, allows it to stabilize a variety of transition metal complexes. This stability is particularly important in catalytic cycles where the metal center undergoes changes in oxidation state and coordination number. The steric bulk provided by the cyclohexyl groups can also influence the selectivity of the catalyst by creating a specific environment around the metal center, favoring certain reaction pathways over others.

Q2: Can you give specific examples of how 1,4-Bis(dicyclohexylphosphino)butane has been used in catalysis?

A2: 1,4-Bis(dicyclohexylphosphino)butane has shown promising results in several catalytic applications:

- Hydrogenation: A ruthenium complex bearing dcypb, [fac-RuH3(CO)(dcypb)]-, was found to be highly effective for the hydrogenation of benzophenone under mild conditions. [] This complex exhibited activity at atmospheric hydrogen pressure in refluxing 2-propanol, demonstrating its potential for reducing challenging substrates.

- Murai Catalysis: The same ruthenium complex mentioned above was also active in the ortho functionalization of benzophenone under ethylene pressure, a reaction known as Murai catalysis. [] While the exact mechanism is still under investigation, the formation of a key intermediate, RuH(CO), was observed, suggesting the role of dcypb in facilitating this transformation.

- Methanol Carbonylation: Rhodium(I) carbonyl complexes incorporating dcypb have been explored for their potential in methanol carbonylation to acetic acid. [] This reaction is crucial in industrial chemistry, and the study explored the impact of different diphosphine ligands on catalyst activity and selectivity in the presence of hydrogen. Notably, the study revealed the formation of stable rhodium(III) acetyl complexes, highlighting the role of dcypb in stabilizing different oxidation states of the metal center during the catalytic cycle.

- Atom-Transfer Radical Addition (ATRA): Dcypb played a crucial role in developing highly active catalysts for ATRA reactions. Specifically, the complex [{(tpc)Rh(μ-Cl)3Ru(dcypb)}2(μ-N2)] exhibited remarkable activity in the addition of CCl4 to styrene. [] This highlights the versatility of dcypb in facilitating different types of catalytic transformations.

Q3: How does the structure of 1,4-Bis(dicyclohexylphosphino)butane influence its performance in these catalytic reactions?

A3: The structure of 1,4-Bis(dicyclohexylphosphino)butane impacts its catalytic activity in several ways:

- Steric Bulk: The bulky cyclohexyl groups on the phosphorus atoms create steric hindrance around the metal center. This steric effect can favor the formation of specific isomers of the metal complex, influencing the reaction pathway and selectivity. For instance, in the ruthenium dimer complexes discussed earlier, the steric bulk of dcypb dictates the preference for specific bridging chloride isomers, impacting their reactivity. [] Similarly, in the rhodium-catalyzed hydrogenation of dienes, differences in the dihedral angles observed in complexes with dcypb compared to less bulky ligands highlight the steric influence on substrate coordination and reactivity. []

Q4: What are the limitations of using 1,4-Bis(dicyclohexylphosphino)butane in catalysis, and are there any potential areas for improvement?

A4: While 1,4-Bis(dicyclohexylphosphino)butane has proven useful in catalysis, some limitations exist:

- Catalyst Stability: A study on ruthenium metathesis catalysts showed that complexes bearing dcypb can undergo deactivation through the formation of face-bridged dimers. [] This highlights a potential limitation, particularly in reactions requiring long catalyst lifetimes. Future research could focus on modifying the ligand structure or reaction conditions to improve catalyst stability.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline](/img/structure/B1583866.png)